molecular formula C14H25Cl2N3O2 B6206507 benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride CAS No. 2694735-18-5

benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride

Cat. No. B6206507
CAS RN: 2694735-18-5
M. Wt: 338.3
InChI Key:
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Description

Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride (BAPC) is a synthetic compound with a variety of applications in scientific research. It is a derivative of benzyl carbamate, a chemical class of compounds known as carbamates. BAPC is an ester of an aminopropyl group and a benzyl group, and is used in a variety of laboratory experiments. It has been studied for its biochemical and physiological effects, as well as its potential applications in a range of scientific fields.

Scientific Research Applications

Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride has a variety of applications in scientific research. It has been used in the study of enzyme inhibitors, as well as in the development of new drugs. It has also been used in the study of protein-protein interactions and in the study of receptor-ligand interactions. Additionally, benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride has been used to study the pharmacological effects of drugs, as well as to study the effects of drugs on the cardiovascular system.

Mechanism of Action

The mechanism of action of benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride is not fully understood. However, it is believed to act as an inhibitor of enzymes and proteins, as well as a ligand for receptors. In particular, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride is believed to act as a ligand for certain receptors, such as the adenosine A2A receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride have been studied in a variety of laboratory experiments. In particular, it has been found to have a number of effects on enzymes, proteins, and receptors. For example, it has been found to inhibit the activity of cytochrome P450 enzymes, as well as to act as a ligand for the adenosine A2A and serotonin 5-HT1A receptors. Additionally, benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride has been found to have a number of effects on the cardiovascular system, such as a decrease in blood pressure and a decrease in heart rate.

Advantages and Limitations for Lab Experiments

The use of benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride in laboratory experiments has both advantages and limitations. One of the main advantages of using benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride is that it is a relatively stable compound, which makes it suitable for a variety of laboratory experiments. Additionally, benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride has a number of biochemical and physiological effects, which makes it useful for studying the effects of drugs on the body. However, one of the main limitations of using benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride is that it is not a naturally occurring compound, which means that it is not as well understood as other compounds.

Future Directions

There are a number of potential future directions for the use of benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride in scientific research. One potential direction is to develop new drugs that utilize benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride as an active ingredient. Additionally, benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride could be used to study the effects of drugs on the cardiovascular system, as well as to study the effects of drugs on the central nervous system. Additionally, benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride could be used to study the effects of drugs on the immune system, as well as to study the effects of drugs on cancer cells. Finally, benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride could be used to study the effects of drugs on the metabolism of drugs, as well as to study the effects of drugs on the development of new drugs.

Synthesis Methods

Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride is synthesized using a two-step reaction. The first step involves the reaction of benzyl bromide and N-{3-[(3-aminopropyl)amino]propyl}carbamic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This forms an intermediate, N-{3-[(3-aminopropyl)amino]propyl}carbamic acid benzyl ester. The second step involves the addition of hydrochloric acid to the intermediate, forming the desired product, benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride involves the reaction of benzyl chloroformate with N-(3-aminopropyl)propylenediamine to form benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Benzyl chloroformate", "N-(3-aminopropyl)propylenediamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzyl chloroformate is added dropwise to a solution of N-(3-aminopropyl)propylenediamine in dichloromethane at room temperature.", "Step 2: The reaction mixture is stirred at room temperature for 24 hours.", "Step 3: The solvent is removed under reduced pressure and the residue is dissolved in ethyl acetate.", "Step 4: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 5: The solvent is removed under reduced pressure to obtain benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate as a white solid.", "Step 6: Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate is dissolved in hydrochloric acid and the mixture is stirred at room temperature for 24 hours.", "Step 7: The solvent is removed under reduced pressure to obtain benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride as a white solid." ] }

CAS RN

2694735-18-5

Product Name

benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride

Molecular Formula

C14H25Cl2N3O2

Molecular Weight

338.3

Purity

95

Origin of Product

United States

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